molecular formula C11H8N2O B2955656 6-aminobenzo[cd]indol-2(1H)-one CAS No. 50964-11-9

6-aminobenzo[cd]indol-2(1H)-one

Cat. No.: B2955656
CAS No.: 50964-11-9
M. Wt: 184.198
InChI Key:
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Description

“6-aminobenzo[cd]indol-2(1H)-one” is a chemical compound that has been mentioned in the context of various scientific studies . It is an indole derivative, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves palladium-catalyzed reactions . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “this compound”, typically features a fused combination of a six-membered benzene ring and a five-membered pyrrole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, a methodology involving the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole has been introduced for the synthesis of indolo [1,2-a]quinoxalin-6 (5H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, indole itself has a molecular weight of 117.1479 g/mol and is soluble in hot water and alcohols .

Scientific Research Applications

Autophagy Inhibition in Cancer Therapy

6-aminobenzo[cd]indol-2(1H)-one has been identified as a novel scaffold targeting Atg4B, an autophagy-related protein. This discovery is significant for cancer treatment, as inhibiting autophagy can be a therapeutic strategy. For instance, the compound NSC126353, with a chlorohydrin moiety and 7-aminobenzo[cd]indol-2-[1H]-one scaffold, has shown potential in inhibiting autophagy and enhancing cell death in colorectal adenocarcinoma cells when combined with oxaliplatin (Quintana et al., 2019).

Production of Novel Indole Ester

Research on Rhodobacter sphaeroides OU5 has demonstrated the light-dependent and inducible production of an indole derivative from 2-aminobenzoate. This derivative, identified as sphestrin, shows potential in the field of biochemistry and natural product synthesis (Sunayana et al., 2005).

Development of Antitumor Agents

A novel sulfonylurea, derived from a 6-substituted aminoindazole scaffold, demonstrated significant antitumor efficacy in vitro and in vivo. This compound, being more potent and less toxic than other sulfonylureas, opens new avenues in the development of anticancer drugs (Lee et al., 2002).

Photoluminescent Materials

6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class related to this compound, have been found to display reversible pH-dependent optical properties with a significant blue shift in fluorescence emission. These findings are important in the field of photoluminescent materials and optical sensors (Outlaw et al., 2016).

Thymidylate Synthase Inhibition

Benz[cd]indole-containing inhibitors of thymidylate synthase (TS), designed from 6-aminobenz[cd]indol-2(1H)-ones, have shown potential in cancer therapy due to their TS targeting properties in cells. These inhibitors are synthesized through a series of chemical transformations and hold promise in chemotherapy (Varney et al., 1992).

Future Directions

The future directions for research on “6-aminobenzo[cd]indol-2(1H)-one” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the germicidal effect of 6-nitrobenzo[cd]indol-2(1H)-ketone against MRSA suggests potential applications in the development of new antimicrobial agents .

Properties

IUPAC Name

6-amino-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEDRXSTTAGEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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